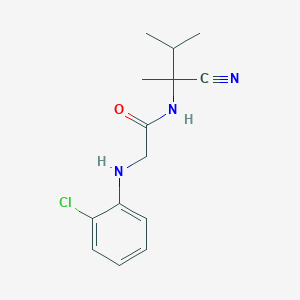
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one, also known as FKI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. FKI-1 has been shown to inhibit the activity of a protein called focal adhesion kinase (FAK), which is involved in a variety of cellular processes, including cell migration, invasion, and survival.
Mecanismo De Acción
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one inhibits the activity of FAK by binding to its ATP-binding site. FAK is a non-receptor tyrosine kinase that is activated by integrin signaling and growth factor receptors. Once activated, FAK phosphorylates several downstream targets, including paxillin, talin, and Src, which are involved in cell migration, invasion, and survival. Inhibition of FAK activity by this compound disrupts these downstream signaling pathways and reduces tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of FAK in vitro and in vivo. In preclinical models of cancer, this compound has been shown to reduce tumor growth and metastasis. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one is its specificity for FAK. This compound does not inhibit other kinases, which reduces the potential for off-target effects. However, this compound has a relatively short half-life, which limits its effectiveness in vivo. In addition, this compound is not water-soluble, which makes it difficult to administer in vivo.
Direcciones Futuras
For research on 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one include the development of more potent and selective FAK inhibitors. In addition, studies are needed to determine the optimal dosing and administration of this compound in vivo. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis method of 1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one involves several steps. The starting material for the synthesis is 5-fluoro-3,4-dihydro-1H-isoquinolin-2-one, which is reacted with ethyl acrylate in the presence of a base to form the desired product. The product is then purified by column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one has been studied for its potential use in cancer therapy. FAK is overexpressed in many types of cancer, and its activity is associated with tumor growth, invasion, and metastasis. Inhibition of FAK activity by this compound has been shown to reduce tumor growth and metastasis in preclinical models of cancer.
Propiedades
IUPAC Name |
1-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-12(15)14-7-6-10-9(8-14)4-3-5-11(10)13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXRKHLMHMGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)
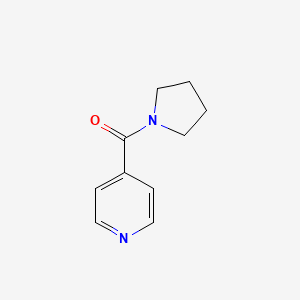

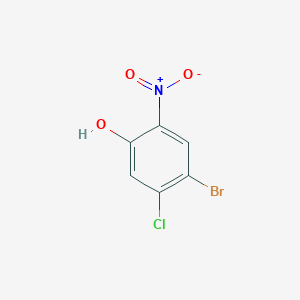
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

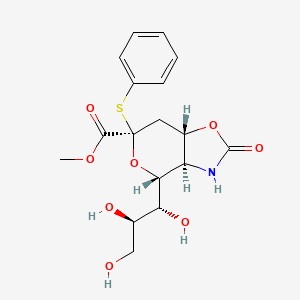
![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)
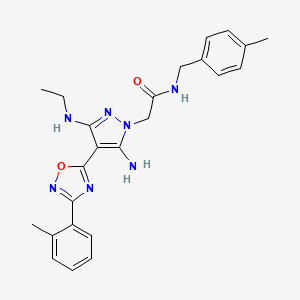
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)
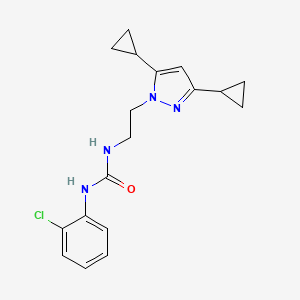
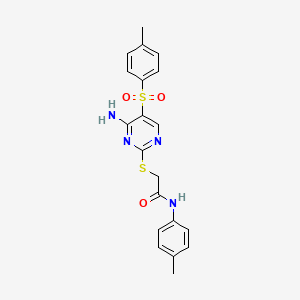
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)
